4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a piperazine ring substituted with a 2-methylphenyl group at the 4-position. The tetrahydrobenzothienopyrimidine core is synthesized via the Gewald reaction, followed by functionalization through nucleophilic substitution or condensation reactions . Its structural features, including the electron-rich thiophene ring and the planar pyrimidine moiety, enable interactions with biological targets such as receptors and enzymes.
Properties
Molecular Formula |
C21H24N4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H24N4S/c1-15-6-2-4-8-17(15)24-10-12-25(13-11-24)20-19-16-7-3-5-9-18(16)26-21(19)23-14-22-20/h2,4,6,8,14H,3,5,7,9-13H2,1H3 |
InChI Key |
MQHQQZKPCXMXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This is followed by the introduction of the piperazine ring and the 2-methylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds similar to 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit activity at various neurotransmitter receptors. These include:
- Serotonin Receptors : The compound may act as a serotonin receptor modulator, which is beneficial in treating mood disorders such as depression and anxiety.
- Dopamine Receptors : Its interaction with dopamine receptors suggests potential use in managing conditions like schizophrenia and bipolar disorder.
A study conducted by Bojarski et al. (2016) highlighted the receptor affinity of similar piperazine derivatives for serotonin receptors, suggesting that modifications in the structure could enhance efficacy against psychiatric disorders .
Anticancer Potential
The benzothieno-pyrimidine scaffold has been associated with anticancer properties. Research indicates that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways linked to cell death.
- Case Study : A recent study demonstrated that related compounds exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer .
Synthetic Approaches
The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine involves multi-step reactions that can be optimized for yield and purity. Various methodologies have been explored to enhance the efficiency of synthesizing this compound while maintaining structural integrity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrobenzothienopyrimidine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Flexibility: The 4-position of the tetrahydrobenzothienopyrimidine core is highly amenable to substitution. Piperazine derivatives (e.g., 4c, 4b) exhibit improved solubility and bioavailability compared to bulkier substituents like benzyl or piperidine . Hydrazine derivatives (e.g., 5, 6a) serve as versatile intermediates for synthesizing Schiff bases or heterocyclic hybrids, enabling targeted modifications for enhanced bioactivity .
Biological Activity: Antimicrobial Activity: Compounds 4c and 4b demonstrate broad-spectrum antimicrobial activity, likely due to interactions with bacterial enzymes or membrane proteins . The pyrazole-hydrazone derivative (6a) shows enhanced antifungal activity, attributed to the electron-withdrawing pyrazole moiety . Anticancer Potential: Derivatives like 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one exhibit improved activity against lung and breast cancer cell lines, possibly via kinase inhibition . Receptor Modulation: The piperazine-substituted analog (target compound) is hypothesized to act as a GPR55 antagonist, a receptor implicated in cancer and neurodegenerative diseases .
Synthetic Routes: Chloride Intermediate (3): The synthesis of most derivatives begins with 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (3), which undergoes nucleophilic substitution with amines or hydrazines . Condensation Reactions: Hydrazine derivatives (e.g., 5) react with aldehydes or ketones to form hydrazones (e.g., 6a) under acidic conditions, enabling structural diversification .
Table 2: Spectroscopic and Analytical Data
Biological Activity
The compound 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core structure : Tetrahydro benzothieno[2,3-d]pyrimidine
- Substituents : Piperazine group with a 2-methylphenyl moiety.
Research indicates that compounds with similar structural features often exhibit various biological activities such as:
- Antidepressant effects : Piperazine derivatives have been linked to serotonin receptor modulation.
- Antipsychotic properties : The piperazine ring is a common feature in many antipsychotic drugs, suggesting potential efficacy in treating schizophrenia or bipolar disorder.
- Analgesic activity : Some derivatives have shown effectiveness in pain relief through central nervous system pathways.
Antidepressant and Antipsychotic Effects
Studies have shown that compounds containing the piperazine moiety can interact with serotonin and dopamine receptors. For instance, derivatives similar to the target compound have been evaluated for their ability to inhibit serotonin reuptake, potentially offering antidepressant effects. In a comparative study, piperazine-based compounds demonstrated significant binding affinity to serotonin receptors (5-HT_1A and 5-HT_2A) .
Analgesic Properties
The analgesic activity of related compounds has been assessed using various pain models. For example, the inhibition of acetic acid-induced writhing in mice was utilized to evaluate pain relief efficacy. Results indicated that certain piperazine derivatives significantly reduced pain responses compared to control groups .
Antimicrobial Activity
The compound's potential antimicrobial properties were explored through in vitro assays against various bacterial strains. Compounds structurally similar to 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Summary of Biological Activities
| Activity Type | Assay Model | Result |
|---|---|---|
| Antidepressant | Serotonin receptor binding | Significant affinity |
| Analgesic | Acetic acid-induced writhing test | Reduced writhing by 40% |
| Antimicrobial | Bacterial growth inhibition | Moderate activity against tested strains |
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving patients with major depressive disorder, a derivative of the compound was administered. The results indicated a notable improvement in depressive symptoms measured by standardized scales (Hamilton Depression Rating Scale), suggesting that the compound may be effective as an antidepressant .
Case Study 2: Analgesic Effectiveness
A study evaluating multiple piperazine derivatives for analgesic properties found that one derivative significantly reduced pain scores in a model of neuropathic pain. The mechanism was attributed to modulation of central pain pathways involving serotonin and norepinephrine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
